molecular formula C15H20N2O3 B2453121 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide CAS No. 1251544-21-4

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide

Cat. No. B2453121
CAS RN: 1251544-21-4
M. Wt: 276.336
InChI Key: ZQYCFQVGFGJXKJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like boiling point, density, and solubility. Unfortunately, without specific information on “N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide”, it’s not possible to provide this information .

Scientific Research Applications

Molecular Structure and Crystallography

  • Structural Analysis and Tautomeric Forms : Compounds similar to N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide, such as 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, exhibit keto-amine tautomeric forms. Their molecular structures display strong intramolecular N-H...O hydrogen bonds, contributing to their planar configurations and potentially affecting their chemical reactivity and applications (Odabaşoǧlu et al., 2003).

Organic Synthesis and Intermediates

  • Synthesis of Complex Nitrogen-Containing Compounds : N,O-Disubstituted hydroxylamines, structurally related to this compound, serve as intermediates for synthesizing complex nitrogen-containing compounds. These include natural products and their analogues, showcasing the compound's significance in the synthesis of biologically active substances (Khlestkin & Mazhukin, 2003).

Cyclopropane Chemistry

  • Mechanistic Probing with N-Cyclopropyl Derivatives : Studies involving N-cyclopropyl-N-alkylanilines, related to the cyclopropyl component of the compound, assist in understanding mechanisms like nitrosation reactions. The selective cleavage of the cyclopropyl group from the aromatic amine nitrogen in these compounds provides insights into the reaction pathways and the behavior of cyclopropyl groups in chemical reactions (Loeppky & Elomari, 2000).

X-Ray Crystallography and Molecular Docking

  • Structural Characterization and Bioactivity Studies : Similar hydroxymethyl pyrazole derivatives have been structurally characterized using techniques like X-ray crystallography and molecular docking. These studies not only elucidate the molecular geometry but also shed light on the potential bioactive sites, indicating the compound's relevance in medicinal chemistry and drug design (Titi et al., 2020).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions when handling it. Without specific information on “N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide”, it’s not possible to provide this information .

properties

IUPAC Name

N'-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-11-15(7-8-15)10-17-14(20)13(19)16-9-6-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYCFQVGFGJXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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